Pactamycate Is 10–12‑Fold Less Potent than Pactamycin Against Plasmodium falciparum D6 and Dd2 Strains
In a direct head‑to‑head study using the chloroquine‑sensitive D6 and chloroquine‑resistant Dd2 strains of Plasmodium falciparum, pactamycate exhibited IC50 values of approximately 300 nM and IC90 values of approximately 800 nM against both strains. By comparison, pactamycin displayed IC50 values of 25–30 nM and IC90 values of 124–187 nM [1]. The 10–12‑fold decrease in potency establishes pactamycate as a demonstrably weaker antiplasmodial agent than pactamycin.
| Evidence Dimension | In vitro antiplasmodial activity (IC50 / IC90) |
|---|---|
| Target Compound Data | Pactamycate IC50 ≈ 300 nM; IC90 ≈ 800 nM (P. falciparum D6 and Dd2 strains) |
| Comparator Or Baseline | Pactamycin IC50 = 25–30 nM; IC90 = 124–187 nM (same strains) |
| Quantified Difference | Pactamycate is ~10–12‑fold less potent (IC50) and ~4–6‑fold less potent (IC90) than pactamycin |
| Conditions | P. falciparum D6 (chloroquine‑sensitive) and Dd2 (chloroquine‑resistant) strains; in vitro culture; 48–72 h assay (WST‑8 or SYBR Green) |
Why This Matters
Procurement of pactamycate is warranted when a less active pactamycin‑family compound is required as a negative control or when investigating the SAR of the C‑7 urea/carbamate position in antiplasmodial assays.
- [1] Mahmud, T. et al. Biosynthetic Studies and Genetic Engineering of Pactamycin Analogs with Improved Selectivity toward Malarial Parasites. Cell Chemical Biology 18, 425–431 (2011). DOI: 10.1016/j.chembiol.2010.12.018 View Source
